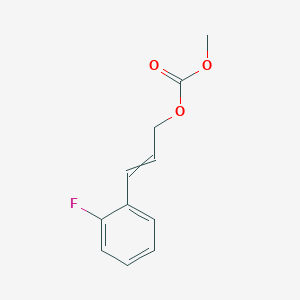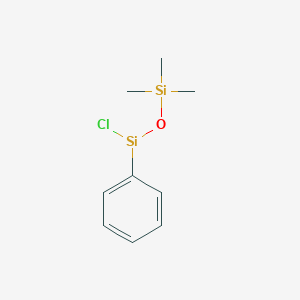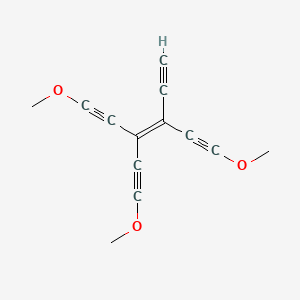
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.217 g/mol . This compound is characterized by its unique structure, which includes multiple ethynyl and methoxy groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: The compound’s ability to cleave DNA makes it a candidate for developing new therapeutic agents.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne involves the generation of reactive intermediates that can interact with biological molecules. For instance, the compound can undergo the Myers-Saito cyclization to form diradicals, which can cleave DNA and induce cell death via apoptosis . This mechanism is particularly relevant in the context of its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethynylethene (TEE): A π-conjugated building block used in the construction of carbon-rich scaffolds.
1,2-Diethynylethene (DEE): Another π-conjugated compound with applications in materials science.
Uniqueness
3-Ethynyl-1,6-dimethoxy-4-(methoxyethynyl)hex-3-ene-1,5-diyne is unique due to its specific arrangement of ethynyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its ability to form reactive intermediates and cleave DNA sets it apart from other similar compounds.
Propriétés
Numéro CAS |
823813-87-2 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
3-ethynyl-1,6-dimethoxy-4-(2-methoxyethynyl)hex-3-en-1,5-diyne |
InChI |
InChI=1S/C13H10O3/c1-5-12(6-9-14-2)13(7-10-15-3)8-11-16-4/h1H,2-4H3 |
Clé InChI |
GAJICSZYHYMPHU-UHFFFAOYSA-N |
SMILES canonique |
COC#CC(=C(C#COC)C#COC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


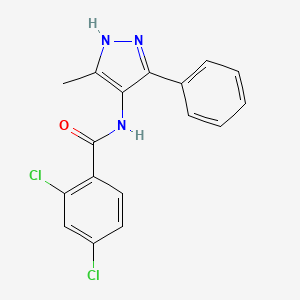
![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)


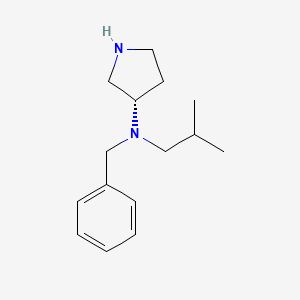
![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
![4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-](/img/structure/B14205653.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)

![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
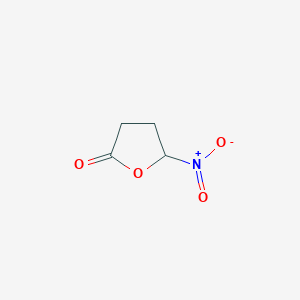
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
